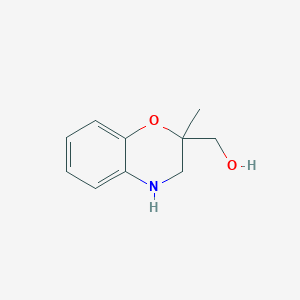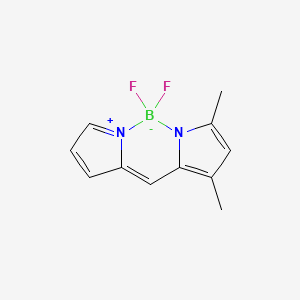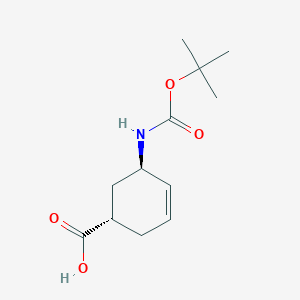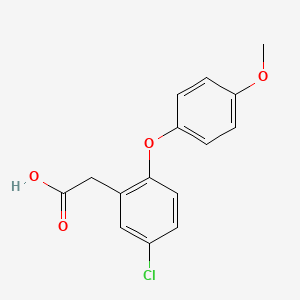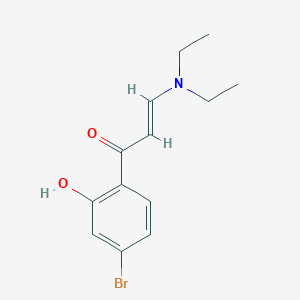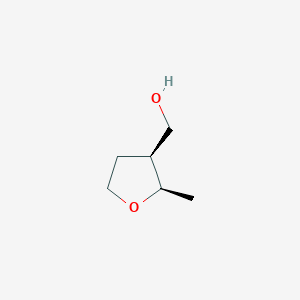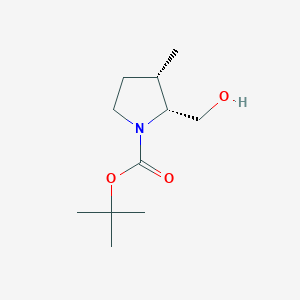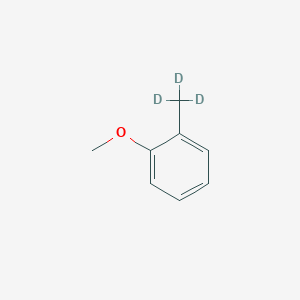
2-Methoxytoluene-alpha,alpha,alpha-d3
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2-Methoxytoluene-alpha,alpha,alpha-d3” is C8H7D3O . The compound is slightly soluble in Chloroform and Ethyl Acetate .Physical And Chemical Properties Analysis
“2-Methoxytoluene-alpha,alpha,alpha-d3” is a colorless oily matter . It is slightly soluble in Chloroform and Ethyl Acetate .Wissenschaftliche Forschungsanwendungen
Oxidation and Electron Transfer Studies : A study by Baciocchi et al. (1993) investigated the oxidation of α-substituted 4-methoxytoluenes, which relates to the chemical behavior of compounds like 2-Methoxytoluene-alpha,alpha,alpha-d3. They found complex kinetics in these reactions, influenced by electron transfer and radical cation deprotonation steps Baciocchi, Bietti, & Mattioli, 1993.
Proton-transfer Reactions : In another study by the same group, the rates of deprotonation for α-substituted p-methoxytoluene cation radicals were determined. This research is relevant for understanding the chemical behavior of 2-Methoxytoluene-alpha,alpha,alpha-d3 under certain conditions Baciocchi, Giacco, & Elisei, 1993.
Interactions with Biological Systems : Adams and Gacad (1985) explored the 1 alpha-hydroxylation of vitamin D3 sterols by cultured pulmonary alveolar macrophages, highlighting the biochemical interactions of similar compounds in biological systems Adams & Gacad, 1985.
Molecular Structure and Hydrogen Bonding : Zheng et al. (2006) examined the formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-Methoxyphenol and aromatic solvents like toluene. This study offers insights into the molecular interactions of similar methoxy-substituted compounds Zheng, Kwak, Chen, Asbury, & Fayer, 2006.
Catalysis and Oxidation Processes : Research by Reddy, Kumar, and Ratnam (1999) on the vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde over V2O5/CaO–MgO catalysts can provide insights into the catalytic applications of 2-Methoxytoluene-alpha,alpha,alpha-d3 Reddy, Kumar, & Ratnam, 1999.
Eigenschaften
IUPAC Name |
1-methoxy-2-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKRVXLBCAIOZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytoluene-alpha,alpha,alpha-d3 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)
![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)
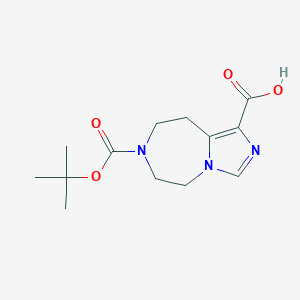
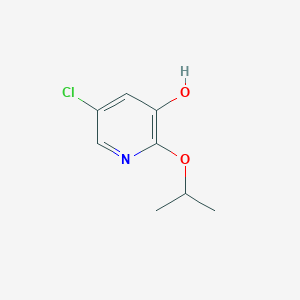
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
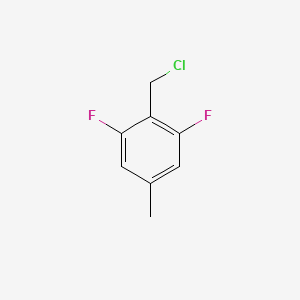
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
